molecular formula C11H10N2O3S B2943456 Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 909372-80-1

Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2943456
CAS RN: 909372-80-1
M. Wt: 250.27
InChI Key: SNOXCDZIUYHVTA-UHFFFAOYSA-N
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Description

“Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been the subject of many research studies . For instance, one method involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another approach involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate” is represented by the formula C11H10N2O3S . The InChI code for this compound is 1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 .

Future Directions

The future directions for the study of “Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate” and its derivatives could include further exploration of their pharmacological and biological activities, as well as the development of novel synthesis methods .

properties

IUPAC Name

methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6(14)13-8-7-4-3-5-12-10(7)17-9(8)11(15)16-2/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOXCDZIUYHVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC2=C1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate

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